molecular formula C8H11N5S B13956512 2-(4-isopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine

2-(4-isopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine

Cat. No.: B13956512
M. Wt: 209.27 g/mol
InChI Key: JNWDNWXWRGQDCS-UHFFFAOYSA-N
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Description

2-(4-isopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine is a heterocyclic compound that contains both a triazole and a thiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of both triazole and thiazole rings in the same molecule can enhance its biological activity and make it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine typically involves the formation of the triazole and thiazole rings followed by their coupling. One common method involves the reaction of 4-isopropyl-4H-1,2,4-triazole-3-thiol with a suitable amine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-isopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-(4-isopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-isopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-isopropyl-4H-1,2,4-triazol-3-yl)ethylamine dihydrochloride
  • 4H-1,2,4-triazol-3-amine
  • N- [2- (4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-3-pentanamine

Uniqueness

2-(4-isopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine is unique due to the presence of both triazole and thiazole rings in the same molecule. This dual-ring structure can enhance its biological activity and make it more versatile for various applications compared to compounds with only one of these rings.

Properties

Molecular Formula

C8H11N5S

Molecular Weight

209.27 g/mol

IUPAC Name

2-(4-propan-2-yl-1,2,4-triazol-3-yl)-1,3-thiazol-4-amine

InChI

InChI=1S/C8H11N5S/c1-5(2)13-4-10-12-7(13)8-11-6(9)3-14-8/h3-5H,9H2,1-2H3

InChI Key

JNWDNWXWRGQDCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NN=C1C2=NC(=CS2)N

Origin of Product

United States

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